
GLP-1 receptor agonist 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon-like peptide-1 receptor agonist 11 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has significant therapeutic potential, particularly in the treatment of type 2 diabetes mellitus. Glucagon-like peptide-1 receptor agonists have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby helping to control blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 11 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 11 may involve large-scale solid-phase peptide synthesis or recombinant DNA technology. The latter involves the insertion of the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 11 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, bioavailability, or therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with improved pharmacokinetic properties. For example, oxidation reactions can introduce disulfide bonds that enhance the stability of the peptide, while substitution reactions can introduce functional groups that improve its binding affinity to the glucagon-like peptide-1 receptor .
科学研究应用
Glucagon-like peptide-1 receptor agonist 11 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and its potential therapeutic applications. In medicine, it is used in the development of treatments for type 2 diabetes mellitus and obesity.
作用机制
The mechanism of action of glucagon-like peptide-1 receptor agonist 11 involves its binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells. This binding activates a signaling cascade that leads to the secretion of insulin, inhibition of glucagon release, and slowing of gastric emptying. The molecular targets involved in this pathway include adenylate cyclase, cyclic adenosine monophosphate, and protein kinase A. These molecules mediate the effects of glucagon-like peptide-1 receptor agonist 11 on glucose metabolism .
相似化合物的比较
Glucagon-like peptide-1 receptor agonist 11 can be compared with other glucagon-like peptide-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds share a similar mechanism of action, glucagon-like peptide-1 receptor agonist 11 may have unique properties that make it more effective or safer for certain patient populations. For example, it may have a longer half-life, greater binding affinity, or fewer side effects compared to other glucagon-like peptide-1 receptor agonists .
List of Similar Compounds:- Exendin-4
- Liraglutide
- Semaglutide
- Tirzepatide (a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist)
属性
分子式 |
C31H31ClFN3O4 |
|---|---|
分子量 |
564.0 g/mol |
IUPAC 名称 |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1 |
InChI 键 |
BWGRQMSFZQCDNS-DEOSSOPVSA-N |
手性 SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)F |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


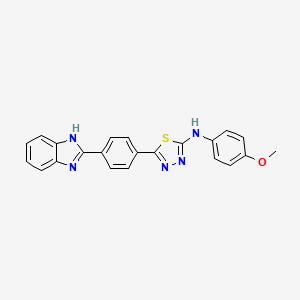



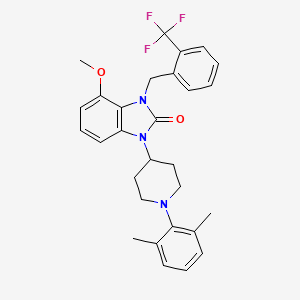

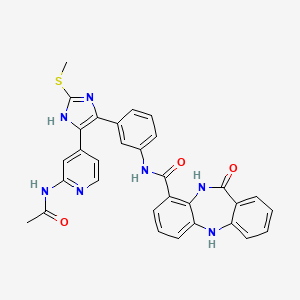
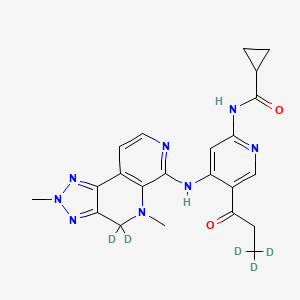
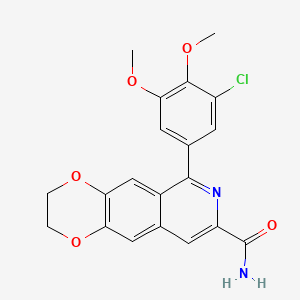
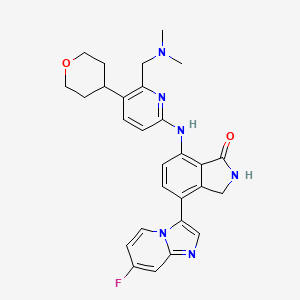

![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)

